molecular formula C26H22ClNO4 B7337699 rel-(3R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid

rel-(3R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B7337699
M. Wt: 447.9 g/mol
InChI Key: ZIPYEAFCQQVOGF-PKTZIBPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rel-(3R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid is a complex organic compound notable for its chirality and the presence of multiple functional groups. This compound finds utility in various fields of chemistry and pharmaceutical research due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions: Several synthetic methods exist for preparing this compound. One common approach involves multi-step synthesis starting from simpler organic precursors. Key steps often include:

  • Formation of the pyrrolidine ring through a cyclization reaction.

  • Introduction of the 4-chlorophenyl group via electrophilic aromatic substitution.

  • Coupling with (9H-Fluoren-9-yl)methoxycarbonyl chloride to protect the amino group.

  • Final deprotection and purification steps to yield the desired compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques, utilizing batch reactors and continuous flow systems to ensure high yield and purity. Reaction conditions are optimized for temperature, pressure, and solvent choice to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: rel-(3R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid undergoes various types of chemical reactions, including:

  • Oxidation: Conversion to corresponding oxides under specific conditions.

  • Reduction: Formation of reduced derivatives using reducing agents.

  • Substitution: Introduction of new functional groups by substituting existing groups.

Common Reagents and Conditions:
  • Oxidation: Potassium permanganate, hydrogen peroxide under acidic conditions.

  • Reduction: Sodium borohydride, lithium aluminum hydride in dry solvent.

  • Substitution: Halogenation agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products:
  • Oxidation can lead to carboxylic acids or ketones depending on the reaction conditions.

  • Reduction typically results in the formation of alcohols or amines.

  • Substitution reactions can yield halogenated derivatives or other substituted compounds.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: Used as a building block in complex organic syntheses, particularly in the preparation of chiral intermediates.

  • Biology: Serves as a ligand in studying enzyme-substrate interactions and binding studies.

  • Medicine: Investigated for its potential as a pharmacophore in drug design, targeting specific receptors or enzymes.

  • Industry: Employed in the development of advanced materials and catalysts due to its unique structural properties.

Mechanism of Action

The mechanism of action of rel-(3R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid typically involves its interaction with molecular targets such as enzymes, receptors, or other biological macromolecules. The compound binds to these targets, altering their activity or function. The pathways involved often include:

  • Covalent bonding or non-covalent interactions (e.g., hydrogen bonding, van der Waals forces).

  • Modulation of enzyme activity through competitive or non-competitive inhibition.

  • Interaction with cellular receptors, leading to downstream signaling effects.

Comparison with Similar Compounds

Unique Features: Compared to other similar compounds, rel-(3R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid stands out due to its specific chirality and functional group arrangement. These features contribute to its unique reactivity and binding properties.

List of Similar Compounds:
  • rel-(3R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid

  • rel-(3R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid

  • rel-(3R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(4-bromophenyl)pyrrolidine-3-carboxylic acid

These compounds share structural similarities but differ in the substituent groups on the phenyl ring, impacting their chemical properties and applications.

Conclusion

This compound is a versatile compound with diverse applications in scientific research. Its unique structure allows for various chemical reactions, making it a valuable tool in multiple fields. The detailed study of its properties and reactions continues to contribute to advancements in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

(3R,4S)-4-(4-chlorophenyl)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClNO4/c27-17-11-9-16(10-12-17)22-13-28(14-23(22)25(29)30)26(31)32-15-24-20-7-3-1-5-18(20)19-6-2-4-8-21(19)24/h1-12,22-24H,13-15H2,(H,29,30)/t22-,23+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIPYEAFCQQVOGF-PKTZIBPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.